Mecoprop-isooctyl
Overview
Description
Mecoprop-isooctyl, also known as isooctyl (RS)-2-[(4-chloro-o-tolyl)oxy]propionate, is a derivative of mecoprop . It is a herbicide that belongs to the phenoxypropionic group .
Synthesis Analysis
This compound can be synthesized using a solid-liquid phase transfer catalysis method with K2CO3 as a mild base and toluene as a solvent . Another method involves the use of a bulk polymerization method to prepare a homogeneous molecularly imprinted polymer (MIP) for the specific extraction of the herbicide mecoprop .Molecular Structure Analysis
The molecular formula of this compound is C18H27ClO3 . The systematic name is 6-Methylheptyl 2- (4-chloro-2-methylphenoxy)propanoate .Chemical Reactions Analysis
The synthesis of this compound involves O-alkylation of 4-chloro-2-methyl phenol . The reaction is catalyzed by a solid-liquid phase transfer catalyst and results in the formation of Mecoprop methyl ester .Physical And Chemical Properties Analysis
This compound has a molecular weight of 326.858 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 397.1±27.0 °C at 760 mmHg, and a flash point of 130.4±22.7 °C . It has 3 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds .Scientific Research Applications
Mecoprop Biodegradation and Environmental Remediation
Mecoprop, a common pollutant in various water sources and leachates from dumpsites, poses significant environmental concerns. Research into bioremediation approaches has shown the degradation of mecoprop in polluted landfill leachate and wastewater using moving bed biofilm reactors (MBBR). These studies highlight the potential for microbial communities to breakdown mecoprop, suggesting avenues for environmental remediation efforts to mitigate pollution impacts (Escolà Casas et al., 2017).
Herbicide Impact on Aquatic Macrophytes
Mecoprop-P, as an auxin herbicide, has been primarily used against dicotyledonous weeds. However, its environmental fate and impact, especially in aquatic ecosystems, have been less explored. A study investigating the sensitivity of dicotyledonous macrophytes to Mecoprop-P found significant effects on several species, indicating the potential ecological risks associated with its use. This research fills a crucial data gap, suggesting that re-evaluation of auxin herbicides might be necessary to include the impact on dicotyledonous aquatic plants in environmental risk assessments (Périllon et al., 2020).
Treatment of Herbicides Using Membrane Bioreactor Technology
Membrane bioreactor (MBR) technology offers a compact, efficient, and environmentally friendly method for treating water contaminated with herbicides such as mecoprop. Studies demonstrate the effectiveness of MBR in significantly reducing concentrations of mecoprop, showcasing its potential as a sustainable treatment method for removing toxic herbicides from wastewater, thereby preventing environmental and water source contamination (Ghoshdastidar & Tong, 2013).
Mechanism of Action
Target of Action
Mecoprop-isooctyl, also known as Mecoprop-isoctyl or Mecoprop isooctyl ester, is a member of the chlorophenoxy class of herbicides . It primarily targets broadleaf weeds such as prostate chickweed, stitchwort, ground ivy, knotweed, clover, and plantain .
Mode of Action
This compound disrupts normal cell division in these targeted weeds . This disruption prevents the weeds from growing and eventually leads to their death.
Biochemical Pathways
Like other phenoxy herbicides, it is known to interfere with plant growth hormones, disrupting normal plant growth and development .
Pharmacokinetics
This compound can be absorbed across the gut, lung, and skin . The acute systemic toxicity of this compound is relatively low .
Result of Action
The result of this compound’s action is the effective control of broadleaf weeds. By disrupting normal cell division, it prevents the growth of these weeds, leading to their eventual death .
Action Environment
This compound is used in a variety of environments, including turf (lawns, sport turf, commercial sod production) and non-crop areas such as rights-of-way and drainage ditch banks . It readily leaches in soil but quickly biodegrades , suggesting that its action, efficacy, and stability can be influenced by environmental factors such as soil type and weather conditions.
Safety and Hazards
Properties
IUPAC Name |
6-methylheptyl 2-(4-chloro-2-methylphenoxy)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClO3/c1-13(2)8-6-5-7-11-21-18(20)15(4)22-17-10-9-16(19)12-14(17)3/h9-10,12-13,15H,5-8,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSERAAUJOZXWGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034706 | |
Record name | Mecoprop-isooctyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28473-03-2 | |
Record name | Mecoprop-isoctyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028473032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mecoprop-isooctyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isooctyl 2-(4-chloro-2-methylphenoxy)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MECOPROP-ISOCTYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0068YA84S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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